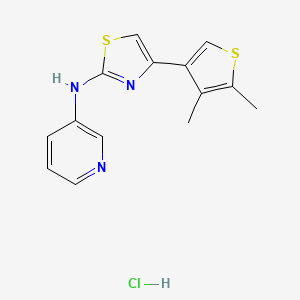

4-(4,5-二甲基噻吩-3-基)-N-(吡啶-3-基)噻唑-2-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

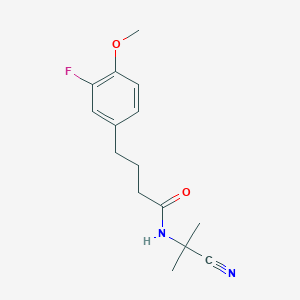

The compound 4-(4,5-dimethylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a derivative of thiazol-2-amine, which is a heterocyclic compound containing both sulfur and nitrogen within the thiazole ring. This particular derivative includes additional aromatic rings, namely the thiophene and pyridine, which are substituted with methyl groups and linked to the thiazole core. The compound is of interest due to its potential biological activities, which are often explored in pharmaceutical and medicinal chemistry.

Synthesis Analysis

The synthesis of related thiazol-2-amine derivatives typically involves the reaction of substituted pyridines with thiourea or substituted thioureas. For instance, the synthesis of 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines, which are structurally similar to the compound , has been achieved by reacting (4-bromoacetyl)-2-chloropyridine with thiourea . This method could potentially be adapted to synthesize the target compound by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazol-2-amine derivatives is characterized by the presence of a thiazole ring fused to other aromatic systems. In the case of the compound of interest, the thiazole ring would be fused to a 4,5-dimethylthiophen-3-yl group and a pyridin-3-yl group. The molecular structure can be elucidated using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis . Additionally, X-ray crystallography can provide detailed insights into the crystal and molecular structure, as demonstrated for other related compounds .

Chemical Reactions Analysis

Thiazol-2-amine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amino group on the thiazole ring can undergo alkylation, acylation, and other transformations. The aromatic substituents may also partake in electrophilic substitution reactions. The specific reactivity of the compound would need to be investigated experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazol-2-amine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic rings. The presence of methyl groups and the specific arrangement of the fused rings can affect these properties. The compound's antimicrobial properties have been explored, with similar structures showing excellent antifungal and antibacterial activities . Additionally, the antiproliferative properties against human cancer cell lines have been reported for related compounds, suggesting potential applications in cancer therapy .

科学研究应用

生成多样化的化学库

Roman (2013) 的研究讨论了使用源自 2-乙酰噻吩的酮型曼尼希碱作为烷基化和闭环反应中的起始材料。此过程生成结构多样的化合物库,包括吡唑啉、吡啶和噻吩并二氮杂环,展示了为进一步药理筛选或材料科学应用创建广泛的化学实体的潜力 Roman, 2013.

非共价相互作用分析

Zhang 等人 (2018) 合成了以复杂的非共价相互作用为特征的化合物,包括氢键和范德华力。他们的研究提供了对影响分子识别和组装的结构特征的见解,这与设计更有效的候选药物或新材料有关 Zhang 等人,2018.

动态互变异构和二价 N(I) 特征

Bhatia、Malkhede 和 Bharatam (2013) 探索了 N-(吡啶-2-基)噻唑-2-胺中的动态互变异构和二价 N(I) 特征,揭示了复杂的异构结构和电子分布。这项研究突出了该化合物通过利用其独特的给电子特性来开发新疗法的潜力 Bhatia、Malkhede 和 Bharatam,2013.

抗真菌活性

Jafar 等人 (2017) 合成了带有杂环化合物的 4-氯-6-甲氧基-N, N-二甲基嘧啶-2-胺衍生物,并测试了它们对曲霉属物种的抗真菌活性。这项研究表明结构相似的化合物在开发新的抗真菌剂中具有潜在用途 Jafar 等人,2017.

属性

IUPAC Name |

4-(4,5-dimethylthiophen-3-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S2.ClH/c1-9-10(2)18-7-12(9)13-8-19-14(17-13)16-11-4-3-5-15-6-11;/h3-8H,1-2H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSXFXSWRHWZFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C2=CSC(=N2)NC3=CN=CC=C3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2516396.png)

![3-Nitro-2-[4-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2516399.png)

![5-(3-methoxyphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2516400.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2516406.png)

![1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B2516409.png)

![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516416.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2516418.png)